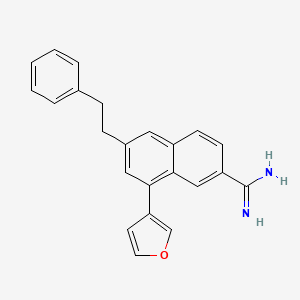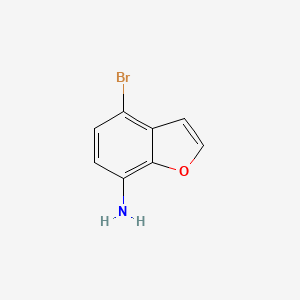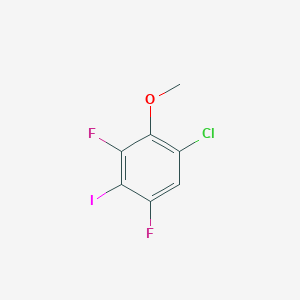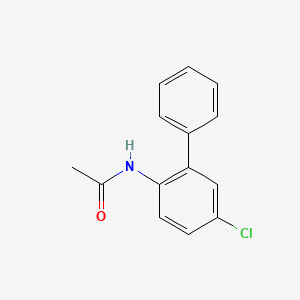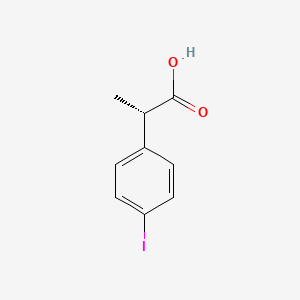
(S)-2-(4-Iodophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(4-Iodophenyl)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It features an iodine atom attached to the para position of the phenyl ring, making it a halogenated derivative of phenylpropanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Iodophenyl)propanoic acid typically involves the iodination of a suitable precursor. One common method is the iodination of (S)-2-phenylpropanoic acid using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced at the para position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Iodophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The iodine atom can be reduced to form the corresponding phenylpropanoic acid.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), or alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylate salts or esters.
Reduction: Phenylpropanoic acid.
Substitution: Various substituted phenylpropanoic acids, depending on the nucleophile used.
Scientific Research Applications
(S)-2-(4-Iodophenyl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It can be used as a probe to study biological processes involving halogenated compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-(4-Iodophenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Phenylpropanoic acid: Lacks the iodine atom, making it less reactive in certain chemical reactions.
(S)-2-(4-Bromophenyl)propanoic acid: Contains a bromine atom instead of iodine, which can affect its reactivity and biological activity.
(S)-2-(4-Chlorophenyl)propanoic acid: Contains a chlorine atom, offering different chemical and biological properties.
Uniqueness
(S)-2-(4-Iodophenyl)propanoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The iodine atom can participate in halogen bonding, influencing the compound’s interactions with other molecules and its overall stability.
Properties
Molecular Formula |
C9H9IO2 |
|---|---|
Molecular Weight |
276.07 g/mol |
IUPAC Name |
(2S)-2-(4-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H9IO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)/t6-/m0/s1 |
InChI Key |
RMPXUPUAZGKDBN-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)I)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13913530.png)
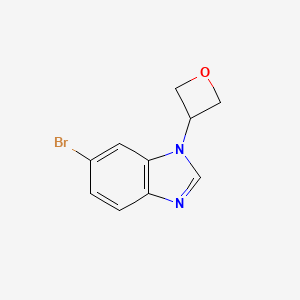

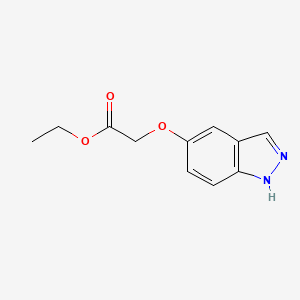
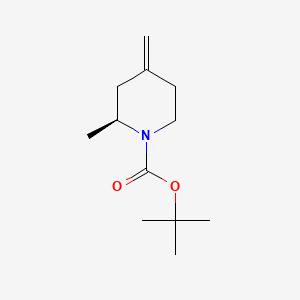
![carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B13913566.png)
![[(1-Phenyl-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B13913567.png)
![(1R,2S,5R)-rel-8-methyl-8-azabicyclo[3.2.1]octan-2-amine dihydrochloride](/img/structure/B13913574.png)


